8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Kinase Inhibition CDC7 Selectivity

This is the specific 8-chloro-substituted core scaffold required for synthesizing XL413 (BMS-863233), a potent CDC7 kinase inhibitor (IC50 3.4 nM). The chlorine substitution is critical for biological activity; using an unsubstituted core or different halogen will yield unpredictable results. Essential for lead optimization and chemical probe development. Ensure you are buying the correct, active intermediate.

Molecular Formula C10H5ClN2O2
Molecular Weight 220.61 g/mol
CAS No. 328277-09-4
Cat. No. B1418135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
CAS328277-09-4
Molecular FormulaC10H5ClN2O2
Molecular Weight220.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(O2)C(=O)NC=N3
InChIInChI=1S/C10H5ClN2O2/c11-5-1-2-7-6(3-5)8-9(15-7)10(14)13-4-12-8/h1-4H,(H,12,13,14)
InChIKeyQNZJDYVERIAXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 328277-09-4): A Core Scaffold for Potent and Selective Kinase Inhibitor Development


8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 328277-09-4) is a heterocyclic organic compound belonging to the benzofuropyrimidinone class. It serves as the essential core scaffold for advanced derivatives such as XL413 (BMS-863233), a potent and selective ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase [1]. The base compound features a planar tricyclic ring system comprising a benzofuran moiety fused to a pyrimidinone ring, with a chlorine atom substituted at the 8-position of the benzofuran ring . This structural arrangement provides a versatile platform for further functionalization, particularly at the 2-position of the pyrimidinone ring, enabling the development of compounds with tailored biological activities .

8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one: Why Generic Substitution with Unsubstituted or Differently Functionalized Benzofuropyrimidinones Fails


The specific 8-chloro substitution on the benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold is not a trivial modification; it directly dictates the compound's utility in medicinal chemistry and chemical biology. While the unsubstituted benzofuro[3,2-d]pyrimidin-4(3H)-one core (JG8) lacks the chlorine atom and is used in fragment-based screening [1], the 8-chloro derivative is the crucial starting material for introducing the key (2S)-pyrrolidin-2-yl group at the 2-position to yield XL413 . XL413, a derivative of 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, demonstrates that the 8-chloro group is essential for achieving the high potency (CDC7 IC50 = 3.4 nM) and selectivity profile observed in advanced kinase inhibitors . Substituting the 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold with a different halogen, a different substitution pattern, or the unsubstituted core would result in a completely different compound with unpredictable, and likely inferior, biological activity and synthetic utility. Therefore, for researchers aiming to synthesize or study potent CDC7 inhibitors or related bioactive molecules, procurement of the precise 8-chloro-substituted intermediate is non-negotiable.

8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one: Quantitative Differentiation from Close Analogs and Its Role in High-Performance Kinase Inhibitors


Derivative XL413 Exhibits Low Nanomolar Potency and High Selectivity for CDC7 Kinase vs. PIM1 and CK2

The most compelling evidence for the value of the 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold comes from its derivative, XL413. XL413 demonstrates an IC50 of 3.4 nM against CDC7 kinase [1]. Crucially, this derivative exhibits high selectivity, with an IC50 of 42 nM against the related kinase PIM1, representing a >12-fold selectivity window . Its potency against CK2 is even lower, with an IC50 of 215 nM [2]. This selectivity profile is a critical differentiator, as many pan-kinase inhibitors suffer from off-target toxicity. While this is class-level evidence for the scaffold, it underscores the unique potential unlocked by the 8-chloro substitution, which is absent in the unsubstituted benzofuropyrimidinone core.

Kinase Inhibition CDC7 Selectivity

Derivative XL413 Demonstrates Potent Anti-Proliferative Activity in Colo-205 Cancer Cells

The utility of the 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold is further validated by the cellular activity of its derivative, XL413. In Colo-205 colorectal adenocarcinoma cells, XL413 inhibits anchorage-independent growth with an IC50 of 0.715 μM (715 nM) and suppresses cell proliferation with an IC50 of 2.685 μM . While no direct comparator data is provided for a scaffold lacking the 8-chloro group, these potent cellular effects are consistent with the compound's strong on-target inhibition of CDC7, a key regulator of DNA replication . This class-level inference supports the scaffold's importance in generating cell-active tool compounds.

Anticancer Cell Proliferation Colo-205

Derivative XL413 Demonstrates Favorable Oral Pharmacokinetics and In Vivo Antitumor Efficacy in Xenograft Models

The 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold is a key intermediate for derivatives that show promising in vivo drug-like properties. The derivative XL413 (BMS-863233) exhibits favorable oral pharmacokinetics in mice, achieving high plasma exposure (Cmax = 141 μM at 100 mg/kg PO) and good oral bioavailability (F = 95%) . Critically, this translates to in vivo efficacy, where oral administration of XL413 at 30 mg/kg once daily resulted in 83% tumor growth inhibition (TGI) in a Colo-205 xenograft model . This is a class-level inference for the scaffold, but it highlights the potential of this chemotype to yield development candidates with desirable drug-like properties, a key consideration for procurement in a drug discovery setting.

Pharmacokinetics In Vivo Xenograft

Structural Elucidation of Target Binding via X-ray Crystallography Confirms Scaffold's Precise Mode of Action

The binding mode of a derivative of 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has been definitively established through high-resolution X-ray crystallography. The co-crystal structure of the derivative XL413 bound to the human CDC7-DBF4 kinase complex (PDB IDs: 4F9C and 6YA6) provides atomic-level detail of the interactions between the inhibitor and the kinase active site [1] [2]. The structure confirms that the benzofuropyrimidinone core and the 8-chloro substituent make specific, critical contacts within the ATP-binding pocket [3]. This structural data is a significant advantage over many other chemical scaffolds for which the precise binding mode is unknown, enabling rational, structure-guided optimization of potency, selectivity, and drug-like properties. This class-level inference provides strong justification for selecting this scaffold for a medicinal chemistry campaign.

X-ray Crystallography Binding Mode Structural Biology

8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one: Optimal Applications in Kinase Inhibitor R&D and Chemical Biology


Synthesis and Development of Potent, Selective CDC7 Kinase Inhibitors

8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is the established starting material for synthesizing XL413 (BMS-863233) and related CDC7 inhibitors . Researchers focused on oncology or DNA replication biology can use this scaffold to generate novel CDC7 inhibitors. The proven nanomolar potency (IC50 = 3.4 nM) and high selectivity (>12-fold over PIM1) of derivatives like XL413 provide a strong foundation for lead optimization campaigns .

Chemical Probe Development for Studying DNA Replication and Cell Cycle Checkpoints

Derivatives of 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, such as XL413, are well-characterized, potent, and selective inhibitors of CDC7 . As such, this scaffold is ideal for developing high-quality chemical probes. These tools can be used to dissect the specific roles of CDC7 in DNA replication initiation, the intra-S phase checkpoint, and replication stress responses, as demonstrated by the use of XL413 in mechanistic studies .

Structure-Guided Medicinal Chemistry for Kinase Inhibitor Optimization

The 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold provides a robust starting point for structure-based drug design. The existence of high-resolution X-ray co-crystal structures of a derivative (XL413) bound to its target kinase (PDB: 4F9C, 6YA6) allows medicinal chemists to rationally modify the molecule . This enables the optimization of key drug properties, including potency, selectivity, and ADME/PK, based on direct visualization of the ligand-protein interactions .

Reference Standard for Analytical and Quality Control in Drug Discovery

Given its defined chemical structure (CAS 328277-09-4) and high purity standards (≥95%), 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one serves as a reliable reference standard . It is essential for the analytical development and quality control (QC) of new chemical entities derived from this scaffold, ensuring batch-to-batch consistency and identity confirmation via methods like HPLC, NMR, and LC-MS .

Quote Request

Request a Quote for 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.